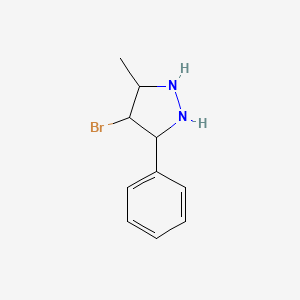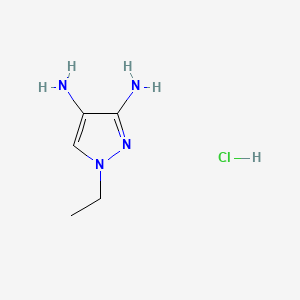
1-Ethylpyrazole-3,4-diamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1H-pyrazole-3,4-diamine is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group at the first position and amino groups at the third and fourth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3,4-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylhydrazine with 1,3-diketones can yield the desired pyrazole derivative. The reaction typically requires a catalyst, such as an acid or base, and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of 1-Ethyl-1H-pyrazole-3,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out under mild to moderate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-Ethyl-1H-pyrazole-3,4-diamine, which can be further utilized in different applications.
Applications De Recherche Scientifique
1-Ethyl-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrazole-3,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1H-pyrazole-3,4-diamine: Contains a phenyl group, leading to different chemical properties and applications.
1-Ethyl-1H-pyrazole-4,5-diamine: Variation in the position of amino groups, affecting its reactivity and biological activity.
Uniqueness: 1-Ethyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and amino groups in the pyrazole ring enhances its versatility in various applications.
Propriétés
Numéro CAS |
1431962-42-3 |
|---|---|
Formule moléculaire |
C5H11ClN4 |
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
1-ethylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-9-3-4(6)5(7)8-9;/h3H,2,6H2,1H3,(H2,7,8);1H |
Clé InChI |
DRKFIRRRBPMGHH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



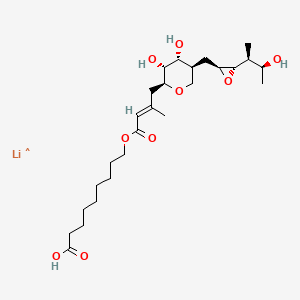
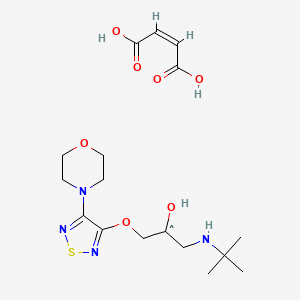


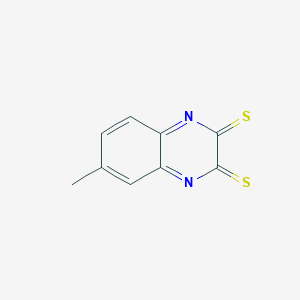
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
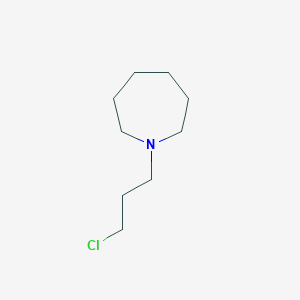
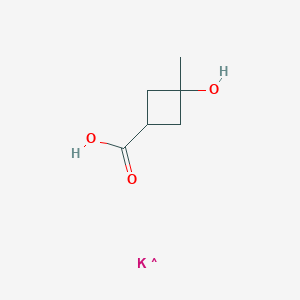

![[4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)
